

# Technical Guide: Structure Elucidation of 1-(2-Bromophenyl)-5-chloro-1-oxopentane

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## Compound of Interest

Compound Name: 1-(2-Bromophenyl)-5-chloro-1-oxopentane

Cat. No.: B1291575

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## Abstract

This technical guide outlines the comprehensive analytical approach for the structural elucidation of **1-(2-Bromophenyl)-5-chloro-1-oxopentane**. In the absence of direct experimental data in publicly available literature, this document provides a detailed predictive analysis of its spectroscopic characteristics. The methodologies described herein are based on established principles of organic spectroscopy and data from analogous structures. This guide serves as a robust framework for researchers engaged in the synthesis, characterization, and application of novel halogenated ketones in drug discovery and development.

## Introduction

**1-(2-Bromophenyl)-5-chloro-1-oxopentane** is a halogenated aromatic ketone with potential applications in medicinal chemistry and organic synthesis. Its precise molecular structure is fundamental to understanding its chemical reactivity, biological activity, and potential as a scaffold in drug design. This document details the expected outcomes from key analytical techniques essential for its structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

## Predicted Physicochemical Properties

A summary of the basic chemical properties of the target compound is presented in Table 1.

Property	Value	Source
Chemical Name	1-(2-Bromophenyl)-5-chloro-1-oxopentane	N/A
Synonyms	1-Pentanone, 1-(2-bromophenyl)-5-chloro-	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	487058-92-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> BrClO	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	275.57 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>

## Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **1-(2-Bromophenyl)-5-chloro-1-oxopentane**, derived from the analysis of structurally similar compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted proton NMR spectrum would exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group on the aromatic ring, and the chlorine atom on the alkyl chain.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.6 - 7.8	Doublet of doublets	1H	Aromatic H (adjacent to C-Br)
~ 7.2 - 7.5	Multiplet	3H	Remaining Aromatic H's
~ 3.6	Triplet	2H	-CH <sub>2</sub> -Cl
~ 3.0	Triplet	2H	-CO-CH <sub>2</sub> -
~ 1.8 - 2.0	Multiplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon is expected at the lowest field.

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 198 - 202	C=O
~ 138 - 140	Aromatic C-CO
~ 120 - 135	Aromatic CH & C-Br
~ 44 - 46	-CH <sub>2</sub> -Cl
~ 35 - 38	-CO-CH <sub>2</sub> -
~ 28 - 32	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the elemental composition and connectivity.

Ion	Calculated m/z
[M+H] <sup>+</sup>	274.9836
[M+Na] <sup>+</sup>	296.9655

The molecule is expected to undergo characteristic fragmentation patterns for ketones and halogenated compounds.[4][5] The presence of bromine (isotopes <sup>79</sup>Br and <sup>81</sup>Br in ~1:1 ratio) and chlorine (isotopes <sup>35</sup>Cl and <sup>37</sup>Cl in ~3:1 ratio) will result in characteristic isotopic patterns for fragments containing these atoms.

- Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pentyl chain, and the bond between the carbonyl group and the bromophenyl ring.
- McLafferty Rearrangement: Possible if the alkyl chain is long enough.
- Loss of Halogens: Fragmentation involving the loss of Br, Cl, HBr, and HCl.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

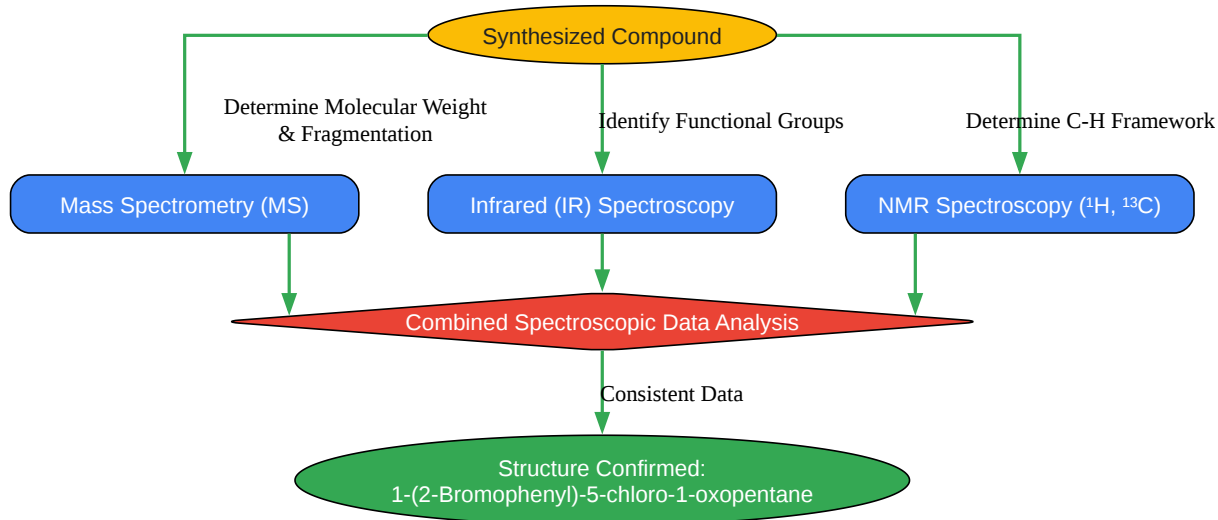
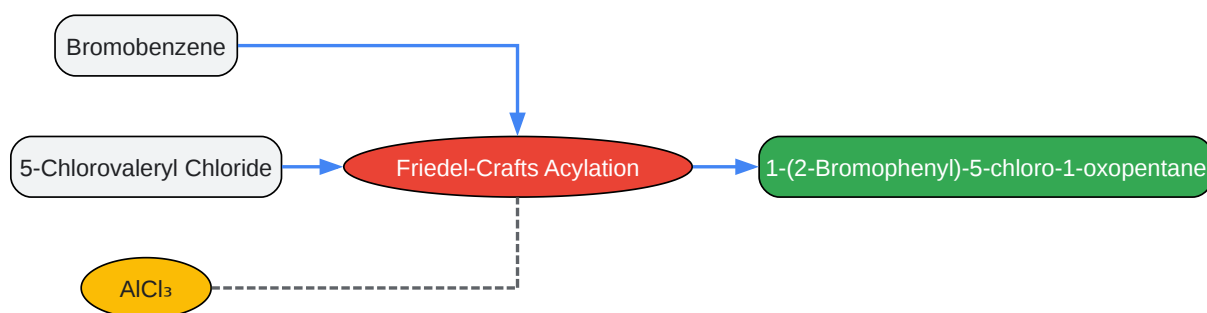
Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2960 - 2850	Medium	Aliphatic C-H stretch
~ 1685	Strong	Aromatic Ketone C=O stretch[6][7]
~ 1600 - 1450	Medium to Weak	Aromatic C=C stretch[8]
~ 750 - 700	Strong	C-Br stretch
~ 800 - 600	Strong	C-Cl stretch[9]

## Experimental Protocols

The following are detailed experimental protocols that would be employed for the structure elucidation of **1-(2-Bromophenyl)-5-chloro-1-oxopentane**.

## Synthesis

A plausible synthetic route would involve the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.



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